molecular formula Si3N4<br>N4Si3 B078792 Silicon nitride CAS No. 12033-89-5

Silicon nitride

カタログ番号 B078792
CAS番号: 12033-89-5
分子量: 140.28 g/mol
InChIキー: HQVNEWCFYHHQES-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Silicon nitride (Si3N4) is a chemical compound comprised of silicon and nitrogen elements. It appears as a white solid with a high melting point and is chemically stable .


Synthesis Analysis

Silicon nitride is synthesized through various methods involving different silicon carriers such as elemental silicon, silicon dioxide, gaseous silicon tetrachloride and monosilane, as well as organo-silicon precursors . The synthesis of silicon nitride powders can be achieved in several ways .


Molecular Structure Analysis

Silicon nitride has a complex crystal lattice consisting of silicon and nitrogen atoms . It forms mainly by a network of SiN4 tetrahedra, a large fraction of which are edge sharing .


Chemical Reactions Analysis

Silicon nitride reacts with oxidizing agents . It is also known to react with acids to generate flammable hydrogen gas . The nitrogen-chemistry of the bioceramic surface affects the pathogen’s biochemical components and cell viability .


Physical And Chemical Properties Analysis

Silicon nitride is known for its exceptional hardness, high thermal stability, and useful semiconducting properties . It has a low density, high elastic modulus and bending strength, reasonable fracture toughness up to 1400 °C, high wear and solid particle erosion resistance, low coefficient of thermal expansion, high thermoshock resistance, and stability against most acids and bases, corrosive gases, and liquid metals .

科学的研究の応用

Biomedical Applications

Silicon nitride is highly sought after in the biomedical industry due to its osteogenesis-promoting properties . It contributes to the formation of a local osteogenic microenvironment, where it influences osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment . It regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation .

Orthopedic Implants

Silicon nitride is used in clinics as an orthopedic implant material . Its unique surface chemistry and excellent mechanical properties make it ideal for this application .

Dental Implants

Silicon nitride has been used to create novel dental implants . Its superior mechanical, thermal, and chemical properties make it suitable for this application .

High-Temperature Engineering Applications

Silicon nitride excels in high temperature, high stress applications. It has been implemented in aerospace gas turbines and internal combustion engines . It is also used for wear- and corrosion-resistant engine parts and accessory units .

Metal Manufacturing, Forming, and Machining

Silicon nitride is used in a variety of molds, dies, and cutting tools for metal manufacturing, forming, and machining . Its low density, high elastic modulus and bending strength, reasonable fracture toughness up to 1400 °C, high wear and solid particle erosion resistance make it ideal for these applications .

Microelectronic Semiconductor Chips

Thin amorphous silicon nitride films deposited by chemical vapor deposition (CVD) and related technologies are used as effective masking layers and diffusion barriers during the production of microelectronic semiconductor chips .

Photonic Integrated Circuits

Silicon nitride is used in photonic integrated circuits . Its exceptional properties make it suitable for this high-tech application .

Antibacterial and Antiviral Coatings

Silicon nitride has been used to create antibacterial and antiviral coatings . Its unique properties make it effective in this application .

作用機序

Silicon nitride (Si3N4) is a chemical compound of the elements silicon and nitrogen . It is a white, high-melting-point solid that is relatively chemically inert . This article will explore the mechanism of action of silicon nitride, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Silicon nitride primarily targets a variety of applications due to its unique properties. It is used in clinics as an orthopedic implant material . In precise technologies of fabricating various types of electronic devices, silicon nitride is utilized as thin films . It is also used for wear- and corrosion-resistant engine parts and accessory units, including turbochargers, glow plugs for diesel engines, exhaust gas control valves, and rocker arm pads for gas engines .

Mode of Action

Silicon nitride’s mode of action is primarily physical, leveraging its unique mechanical and chemical properties. It is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The silicon sample weight increases progressively due to the chemical combination of silicon and nitrogen . Silicon nitride and its hydrolysis products influence osteogenesis by modulating the biological behaviors of the constituents of the osteogenic microenvironment .

Biochemical Pathways

Silicon nitride regulates redox signaling, cellular autophagy, glycolysis, and bone mineralization in cells involved in bone formation via several mechanisms . Moreover, it may also promote osteogenesis by influencing immune regulation and angiogenesis .

Pharmacokinetics

As a bioceramic material, the molding process of silicon nitride needs to be optimized . .

Result of Action

The osteogenesis-promoting properties of silicon nitride are manifested in its contribution to the formation of a local osteogenic microenvironment . The surface of silicon nitride can simultaneously inhibit the proliferation of bacteria while supporting the physiological activities of eukaryotic cells and promoting the healing of bone tissue .

Action Environment

The action of silicon nitride is influenced by environmental factors such as temperature and pressure. For instance, silicon nitride is prepared by heating powdered silicon between 1300 °C and 1400 °C in a nitrogen atmosphere . The wettability, surface morphology, and charge of silicon nitride also play crucial roles in regulating its osteogenesis-promoting properties .

特性

IUPAC Name

2,4,6,7-tetraza-1,3,5-trisilahexacyclo[3.1.1.01,4.02,5.03,6.03,7]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/N4Si3/c1-5-2-6(1)3(5)7(1,2)4(5)6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVNEWCFYHHQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N12[Si]34N5[Si]16N3[Si]25N46
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

Si3N4, N4Si3
Record name silicon nitride
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DSSTOX Substance ID

DTXSID20892247
Record name Silicon nitride (Si3N4)
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Molecular Weight

140.28 g/mol
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Physical Description

White solid when pure, but may be brown or black; Exists in alpha and beta crystalline forms; [Merck Index] Grey odorless powder; [Alfa Aesar MSDS]
Record name Silicon nitride
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Product Name

Silicon nitride

CAS RN

12033-89-5, 12033-60-2
Record name Silicon nitride
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Record name Silicon nitride (Si3N4)
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Record name SILICON NITRIDE
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Synthesis routes and methods I

Procedure details

644 g of a silicon nitride powder (SN-E10 manufactured by Ube Industries, Ltd.; average particle size: 0.3 μm), 276 g of a silicon carbide (beta random ultrafine grade manufactured by Ibiden Co., Ltd.; average particle size: 0.27 μm), 80 g of an yttrium oxide powder (manufactured by Nippon Yttrium Co., Ltd.; average particle size: 1.4 μm) and 1000 g of ethanol as the dispersion medium were blended under pulverizing in a ball mill for 18 hours using 800 g of silicon nitride balls as a tumbling media. The resultant mixture was dried to obtain a starting ceramic powder mixture having a BET specific surface area of 12.1 m2 /g. The above amounts, 644 g of silicon nitride and 276 g of silicon carbide, correspond to theoretical amounts of silicon nitride and silicon carbide formed from 578.6 g of silicon and 82.9 g of carbon black used in Example 1.
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Synthesis routes and methods II

Procedure details

Next, a middle silicon nitride layer 12 is deposited onto the first layer 10 of silicon dioxide previously deposited. Silicon nitride is produced from the reaction of silane (SiH4) with nitrogen and ammonia (NH3). The nitride deposition is performed, for example, in a "pancake style"]reactor. Typically, 3.5 minutes is required to deposit 500 Angstroms of Si3N4 at 800° C.
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Synthesis routes and methods III

Procedure details

Alternatively, the silicon-rich barrier layer 23 can be silicon nitride or silicon oxynitride with a high refractive index. The determining and guiding physical characteristic is again the refractive index wherein the critical and preferred range for silicon nitride is between about 1.9 to 2.1 and for silicon oxynitride is between about 1.5 to 2.1. The silicon nitride layer is formed by the silane process under the typical conditions of power of 380 watts, pressure of 4.8 Torr, space of 480 mils, temperature of 400° C., silane flow of 130 ccm, ammonia flow of 55 ccm and nitrogen flow of 2000 to 4000 ccm. The silicon oxynitride layer is formed by the silane process under the typical conditions of power of 340 watts, pressure of 5 Torr, space of 410 mils, temperature of 400° C., silane flow of 75 ccm, ammonia flow of 50 ccm, nitrogen flow of 3500 to 4500 ccm, and dinitrogen oxide (N2O) flow of 75 ccm.
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